6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione
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Overview
Description
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound that belongs to the class of acridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-c]acridine followed by amination and subsequent cyclization to form the trione structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the trione structure to dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities and physical properties .
Scientific Research Applications
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
Mechanism of Action
The mechanism of action of 6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This can lead to the inhibition of DNA replication and cell division, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: Known for its antibacterial and antiviral properties.
Proflavine: Used as an antiseptic and in the treatment of bacterial infections.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness
6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups. This combination enhances its ability to interact with biological targets and provides a versatile scaffold for further chemical modifications .
Properties
CAS No. |
43028-23-5 |
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Molecular Formula |
C21H11BrN2O3 |
Molecular Weight |
419.2 g/mol |
IUPAC Name |
6-amino-10-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H11BrN2O3/c22-9-5-6-15-12(7-9)19(25)13-8-14(23)16-17(18(13)24-15)21(27)11-4-2-1-3-10(11)20(16)26/h1-8H,23H2,(H,24,25) |
InChI Key |
YBVYQGLHJWRMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5)Br)N |
Origin of Product |
United States |
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